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Compound of Interest

Compound Name: Leu-Enkephalin amide

Cat. No.: B8069468 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in interpreting the

mass spectrometry fragmentation of Leu-Enkephalin amide.

Frequently Asked Questions (FAQs)
Q1: What is the sequence and expected mass of Leu-Enkephalin amide?

A1: Leu-Enkephalin amide is a pentapeptide with the amino acid sequence Tyrosine-Glycine-

Glycine-Phenylalanine-Leucine, commonly represented as YGGFL-NH₂. The C-terminus is

amidated, meaning the carboxylic acid group is replaced by an amide group (-CONH₂). This

modification affects its monoisotopic mass. The molecular formula is C₂₈H₃₈N₆O₆, and its

monoisotopic mass is approximately 554.285 Da.[1] The protonated molecule ([M+H]⁺) will

have an m/z of approximately 555.292.

Q2: What are the expected major fragment ions for Leu-Enkephalin amide in Collision-

Induced Dissociation (CID)?

A2: In CID mass spectrometry, peptides typically fragment along the peptide backbone,

producing b- and y-type ions.[2][3] For Leu-Enkephalin amide (YGGFL-NH₂), you can expect

a series of b-ions (charge retained on the N-terminus) and y-ions (charge retained on the C-

terminus). The C-terminal amidation will specifically affect the mass of the y-ions.
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Q3: Why am I not seeing the expected precursor ion at m/z 555.3?

A3: Several factors could contribute to the absence or low intensity of the precursor ion:

Sample Degradation: The peptide may have degraded. Ensure proper sample handling and

storage.

Ionization Issues: The ionization source may not be optimized for this peptide. Adjust

parameters such as spray voltage, gas flow, and temperature.

In-source Fragmentation: The peptide might be fragmenting in the ion source before mass

analysis. Reduce the energy in the ion source (e.g., lower cone voltage).

Incorrect Mass Calibration: The mass spectrometer may be out of calibration. Perform a

mass calibration using a known standard.

Q4: My MS/MS spectrum shows very few fragment ions or is dominated by noise. What can I

do?

A4: Poor fragmentation can be due to several reasons:

Insufficient Collision Energy: The applied collision energy may be too low to induce

fragmentation. Gradually increase the collision energy.

Low Precursor Ion Intensity: If the precursor ion signal is weak, the resulting fragment ion

signals will also be weak. Optimize ionization conditions to enhance the precursor signal.[4]

Contamination: Contaminants in the sample or from the HPLC system can suppress the

signal of your peptide. Ensure high-purity solvents and proper sample cleanup.[5]

Detector Issues: The detector may not be functioning optimally. Check the detector settings

and perform any necessary maintenance.

Q5: I see unexpected peaks in my spectrum. What could be their origin?

A5: Unexpected peaks can arise from:
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Contaminants: Common contaminants include keratins from skin and hair, polymers from lab

equipment, and components from the mobile phase.

Adducts: The peptide may form adducts with salts present in the sample (e.g., sodium

[M+Na]⁺, potassium [M+K]⁺).

Neutral Losses: Peptides can lose small neutral molecules like water (-18 Da) or ammonia

(-17 Da), especially from certain amino acid residues.

Internal Fragments: Cleavage at two backbone positions can generate internal fragment

ions.

Troubleshooting Guides
Guide 1: Poor Signal Intensity or No Peaks
This guide helps you troubleshoot issues related to weak or absent signals in your mass

spectrum.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Poor or No Signal

1. Verify Sample Integrity
- Correct concentration?

- Stored properly?
- Degradation possible?

2. Check Instrument Settings
- Ion source parameters optimized?

- Correct m/z range scanned?
- Detector on and functioning?

Sample OK

Action: Prepare fresh sample

Sample Suspect

3. Evaluate LC-MS Interface
- Stable spray?

- Clogged emitter?
- Correct mobile phase composition?

Settings OK

Action: Optimize ion source
(e.g., voltage, gas flow)

Settings Not Optimized

Action: Clean/replace emitter
and check connections

Interface Issue

Problem Resolved

Interface OK

Contact Technical Support

Click to download full resolution via product page

Guide 2: Poor Fragmentation in MS/MS

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b8069468?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069468?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This guide provides steps to address inadequate fragmentation of the Leu-Enkephalin amide
precursor ion.

Start: Poor MS/MS Fragmentation

1. Check Precursor Ion
- Sufficient intensity?
- Correct m/z isolated?

2. Evaluate Collision Energy
- Is the energy setting appropriate?

- Tried a range of energies?

Precursor OK

Action: Optimize source for
higher precursor intensity

Precursor Weak

3. Verify Collision Gas
- Gas pressure in the correct range?

- Correct gas type being used?

Energy OK

Action: Increase collision energy
incrementally

Energy Too Low

Action: Check gas supply
and instrument readbacks

Gas Pressure Issue

Problem Resolved

Gas OK

Consult Instrument Manual or Support

Click to download full resolution via product page

Data Presentation
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Table 1: Theoretical m/z Values for Fragment Ions of
Leu-Enkephalin Amide ([M+H]⁺)
The following table lists the calculated monoisotopic m/z values for the singly charged b- and y-

ions of Leu-Enkephalin amide (YGGFL-NH₂).

Ion Type Sequence Theoretical m/z

b-ions

b₁ Y 164.0706

b₂ YG 221.0921

b₃ YGG 278.1136

b₄ YGGF 425.1820

y-ions

y₁ L-NH₂ 114.0917

y₂ FL-NH₂ 261.1601

y₃ GFL-NH₂ 318.1816

y₄ GGFL-NH₂ 375.2031

Note: These are theoretical values. Observed m/z may vary slightly due to instrument

calibration and resolution.

Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis

Reconstitution: Dissolve the lyophilized Leu-Enkephalin amide powder in a suitable solvent,

such as 0.1% formic acid in water/acetonitrile (95:5 v/v), to a stock concentration of 1

mg/mL.

Working Solution: Prepare a working solution by diluting the stock solution with the same

solvent to a final concentration of 1-10 µg/mL. The optimal concentration may vary
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depending on the sensitivity of the mass spectrometer.

Filtration: (Optional) If the sample contains particulates, filter it through a 0.22 µm syringe

filter before injection.

Injection: Inject an appropriate volume (e.g., 1-5 µL) onto the LC-MS system.

Protocol 2: Typical LC-MS/MS Method Parameters
Liquid Chromatography (LC):

Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Mass Spectrometry (MS):

Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Gas Temperature: 325 °C.

Gas Flow: 8 L/min.

MS1 Scan Range: m/z 100-1000.

MS/MS:

Precursor Ion Selection: Isolate the [M+H]⁺ ion of Leu-Enkephalin amide (m/z 555.3).
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Activation: Collision-Induced Dissociation (CID).

Collision Energy: Start with a value around 20-25 eV and optimize as needed.

MS2 Scan Range: m/z 50-600.

Mandatory Visualization
Fragmentation Pathway of Leu-Enkephalin Amide
The following diagram illustrates the generation of b- and y-ions from the precursor Leu-
Enkephalin amide molecule.

b-ions (N-terminal fragments) y-ions (C-terminal fragments)

b1
m/z 164.07

b2
m/z 221.09

b3
m/z 278.11

b4
m/z 425.18

y1
m/z 114.09

y2
m/z 261.16

y3
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y4
m/z 375.20
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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